molecular formula C23H19BrClN3O3 B11539855 4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate

4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate

Cat. No.: B11539855
M. Wt: 500.8 g/mol
InChI Key: SSWQEPSISYRHIF-UVHMKAGCSA-N
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Description

4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a brominated phenyl group, a chlorinated benzoate ester, and an imino linkage, making it a subject of interest for researchers exploring novel chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate typically involves multi-step organic reactions. One common route includes:

    Formation of the Imino Intermediate: The reaction begins with the condensation of 4-bromo-2-formylphenyl 2-chlorobenzoate with 2-[(3-methylphenyl)amino]acetamide under acidic conditions to form the imino intermediate.

    Esterification: The intermediate is then esterified with 2-chlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The imino group can be reduced to an amine or oxidized to a nitro group.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Products with different substituents replacing bromine or chlorine.

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Hydrolysis: Corresponding carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers study these derivatives to understand their interactions with biological targets.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[(E)-({2-[(cyclohexylamino)carbonyl]anilino}(oxo)acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate
  • 4-Bromo-2-(E)-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)aminoacetyl}hydrazono)methyl]phenyl 2-chlorobenzoate

Uniqueness

Compared to similar compounds, 4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H19BrClN3O3

Molecular Weight

500.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H19BrClN3O3/c1-15-5-4-6-18(11-15)26-14-22(29)28-27-13-16-12-17(24)9-10-21(16)31-23(30)19-7-2-3-8-20(19)25/h2-13,26H,14H2,1H3,(H,28,29)/b27-13+

InChI Key

SSWQEPSISYRHIF-UVHMKAGCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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